

# Zoliflodacin versus ceftriaxone azithromycin efficacy

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Zoliflodacin

CAS No.: 1620458-09-4

Cat. No.: S004111

Get Quote

## Efficacy and Trial Design Comparison

Feature	Zoliflodacin	Ceftriaxone + Azithromycin
Regimen	Single 3g oral dose [1] [2]	500mg intramuscular ceftriaxone + 1g oral azithromycin [1] [2]
Mechanism of Action	First-in-class spiropyrimidinetrione; inhibits bacterial DNA replication by targeting GyrB subunit of DNA gyrase [1] [3]	Ceftriaxone: $\beta$ -lactam antibiotic inhibits cell wall synthesis. Azithromycin: Macrolide antibiotic inhibits protein synthesis [4].
Urogenital Cure Rate (Micro-ITT)	90.9% [1]	96.2% [1]
Pharyngeal Cure Rate	79.2% [1]	78.6% [1]
Rectal Cure Rate	87.3% [1]	88.6% [1]
Activity vs. Resistant	High cure rates against ciprofloxacin-resistant <i>N. gonorrhoeae</i> [1] [2]	Remains effective, but rising global resistance to both drugs is the

Feature	Zoliflodacin	Ceftriaxone + Azithromycin
Strains		rationale for developing new therapies [3].
Key Advantage	Single-dose oral administration; novel mechanism with no known cross-resistance [1] [3]	Established, widely available regimen [1].

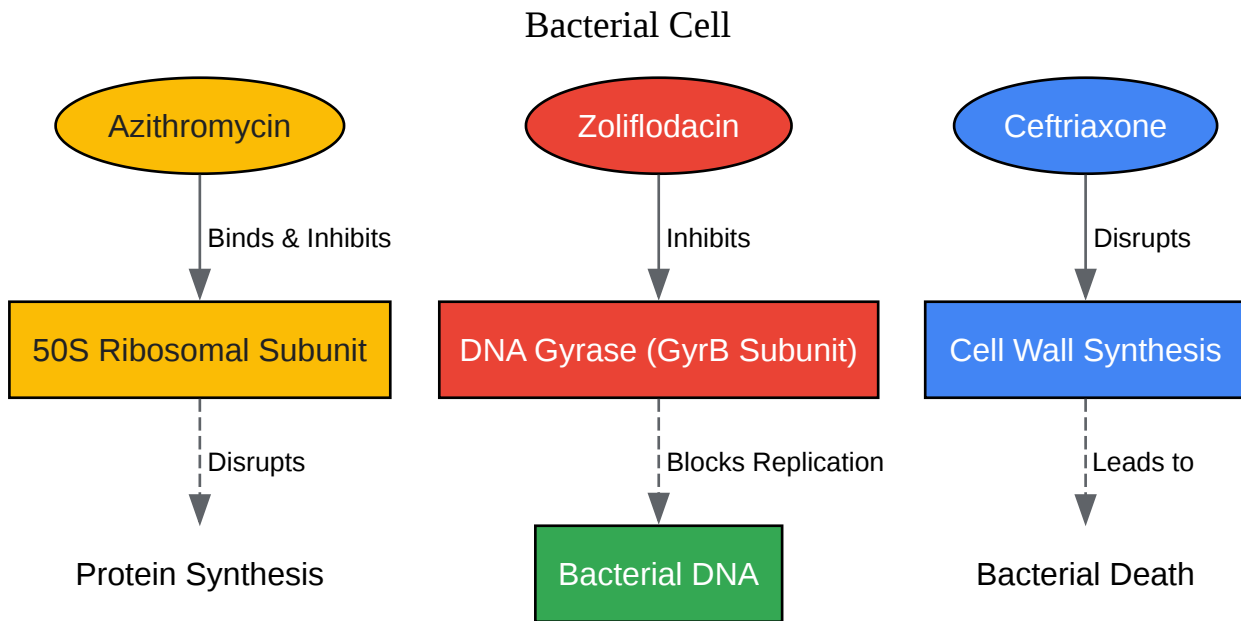
## Experimental Protocol from the Phase 3 Trial

The following details the methodology behind the key data cited above, providing context for the results.

- **Trial Design:** The study was a **global, Phase 3, randomized, controlled, open-label, non-inferiority trial** (NCT03959527). It is the largest clinical trial ever conducted for uncomplicated gonorrhea [1] [2].
- **Participants:** The trial enrolled 930 adolescent and adult participants (aged 12+, weighing  $\geq 35$  kg) with uncomplicated urogenital, rectal, or pharyngeal gonorrhea. The study was conducted across 16 sites in five countries with high gonorrhea prevalence [1] [2].
- **Randomization & Dosing:** Participants were randomized in a **2:1 ratio** to receive either a single 3g oral dose of **zoliflodacin** or the standard dual therapy (500mg intramuscular ceftriaxone plus 1g oral azithromycin) [1].
- **Primary Endpoint:** The primary efficacy endpoint was **microbiological cure** at the urogenital site (urethra or cervix) on **Day 6** (the test-of-cure visit) in the microbiological intent-to-treat (micro-ITT) population. Cure was defined as a culture that was positive for *N. gonorrhoeae* at baseline and negative at the test-of-cure visit [1].
- **Key Secondary Endpoints:** Microbiological cure rates at pharyngeal and rectal sites were key secondary analyses [1].

## Mechanisms of Action

The distinct mechanisms of action of these treatments are a critical differentiator, especially in the context of antimicrobial resistance. The diagram below illustrates these pathways.



[Click to download full resolution via product page](#)

*Diagram: Mechanisms of Action Comparison. **Zoliflodacin** targets DNA gyrase to block replication, a novel target compared to the protein synthesis and cell wall synthesis inhibition of the established regimen.*

- **Zoliflodacin's Novel Mechanism:** As a spiropyrimidinetrione, **zoliflodacin** has a unique mode of action. It inhibits the B subunit of DNA gyrase (GyrB), a key bacterial enzyme for DNA replication. This target is distinct from other antibiotic classes and **has not been associated with cross-resistance**, making it active against multidrug-resistant strains, including those resistant to fluoroquinolones, cephalosporins, and macrolides [1] [3].
- **Ceftriaxone ( $\beta$ -lactam):** This cephalosporin antibiotic binds to penicillin-binding proteins, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death [4].
- **Azithromycin (Macrolide):** It binds to the 50S subunit of the bacterial ribosome, thereby inhibiting the translation of mRNA and preventing protein synthesis [4].

## Interpretation of Key Findings for Professionals

- **Non-Inferiority and Efficacy:** The trial successfully met its primary endpoint, demonstrating that a single oral dose of **zoliflodacin** is **non-inferior** to the injectable standard of care for urogenital gonorrhea [1] [2]. The slightly lower point estimate for the urogenital cure rate (90.9% vs. 96.2%) was within the pre-specified non-inferiority margin.

- **Addressing Resistance:** A key finding was that **zoliflodacin** maintained **high microbiological cure rates (96.6%) in participants with ciprofloxacin-resistant infections** at the urogenital site. This activity was consistent across pharyngeal and rectal infections, underscoring its value in an era of rising resistance [1] [2].
- **Clinical and Public Health Implications:** The development of a **single-dose oral therapy** with a novel mechanism is a significant advancement. It could simplify treatment logistics, improve adherence, and expand access in resource-limited settings. Furthermore, it provides a crucial tool for antimicrobial stewardship, offering a dedicated therapy for gonorrhea that can help preserve the utility of other broad-spectrum antibiotics [3] [2].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. IDWeek 2025: zoliflodacin is non-inferior to ceftriaxone ... [clinicaltrialsarena.com]
2. Sarah McLeod, PhD, breaks down high cure rates with ... [contemporarypediatrics.com]
3. a case study with zoliflodacin [pmc.ncbi.nlm.nih.gov]
4. Mechanism of action, resistance, synergism, and clinical ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Zoliflodacin versus ceftriaxone azithromycin efficacy]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b004111#zoliflodacin-versus-ceftriaxone-azithromycin-efficacy>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)